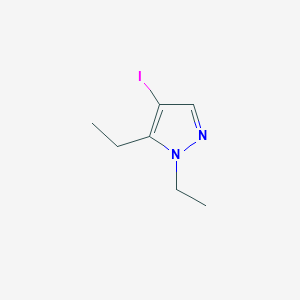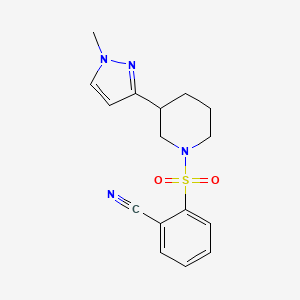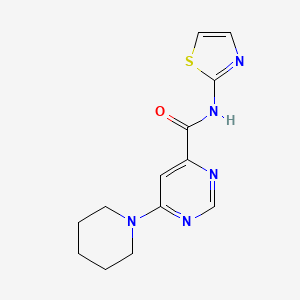![molecular formula C8H7Cl3S B2595809 1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene CAS No. 742104-71-8](/img/structure/B2595809.png)
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene” is a chemical compound that likely contains a benzene ring with two chlorine atoms and a sulfanyl group attached to it . The exact properties and behaviors of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be based on a benzene ring, which is a hexagonal ring of carbon atoms with alternating single and double bonds . Attached to this ring would be two chlorine atoms and a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine atoms might make it more polar and therefore more soluble in polar solvents .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds bearing triazine scaffold, similar in complexity to the compound of interest, play a significant role in medicinal chemistry. These compounds have been explored for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. The triazine nucleus, for instance, is considered a core moiety for future drug development, highlighting the importance of complex heterocyclic compounds in pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Structural and Spectroscopic Properties of Novel Compounds
The synthesis and study of novel substituted compounds, including those with chloro and thiazolidinone groups, reveal significant insights into their structural and spectroscopic properties. These studies are crucial for understanding the complex interactions and stability of such compounds, which can lead to the development of new materials and pharmaceuticals (Issac & Tierney, 1996).
Supramolecular Chemistry and Nanotechnology
Compounds like benzene-1,3,5-tricarboxamide have shown their vast potential in supramolecular chemistry, from nanotechnology to biomedical applications. The understanding and manipulation of such compounds' self-assembly behaviors open doors to innovative materials and technologies, including drug delivery systems and novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Impact Studies
Research into the metabolism of halogenated ethylenes, compounds related to the chlorinated structures of interest, provides essential insights into environmental and health impacts. Understanding the metabolic pathways and potential toxicities of such compounds is crucial for assessing environmental risks and developing safer chemical processes and materials (Leibman & Ortiz, 1977).
Sulfur Chemistry in Acid Gas Treatment
Advancements in sulfur chemistry, particularly in the treatment of acid gases, underscore the relevance of research on compounds with sulfur functionalities. These studies are pivotal in addressing environmental concerns and improving industrial processes related to energy production and pollution control (Gupta, Ibrahim, & Shoaibi, 2016).
作用機序
特性
IUPAC Name |
1,4-dichloro-2-(2-chloroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3S/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSHARHKLFQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2595730.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)


![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2595739.png)
![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)

![tert-Butyl (2-(2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B2595747.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)